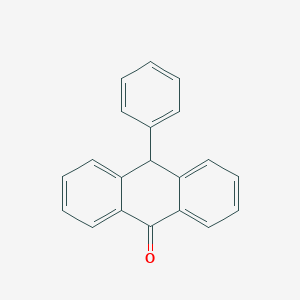

10-phenyl-10H-anthracen-9-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

14596-70-4 |

|---|---|

Molecular Formula |

C20H14O |

Molecular Weight |

270.3 g/mol |

IUPAC Name |

10-phenyl-10H-anthracen-9-one |

InChI |

InChI=1S/C20H14O/c21-20-17-12-6-4-10-15(17)19(14-8-2-1-3-9-14)16-11-5-7-13-18(16)20/h1-13,19H |

InChI Key |

BYFBRCKXSMTARY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)C4=CC=CC=C24 |

Canonical SMILES |

C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)C4=CC=CC=C24 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 10 Phenyl 10h Anthracen 9 One

General Synthetic Routes to the 10H-Anthracen-9-one Skeleton

The synthesis of the foundational 10H-anthracen-9-one, commonly known as anthrone (B1665570), can be achieved through several established methods. One of the most traditional and widely used approaches is the reduction of anthraquinone. This transformation can be accomplished using various reducing agents, including tin and hydrochloric acid in glacial acetic acid, or with copper. arkat-usa.org

Another significant route involves the intramolecular cyclization of o-benzylbenzoic acid. This reaction is typically induced by strong acids such as hydrogen fluoride, leading to the formation of the tricyclic ketone structure of anthrone. arkat-usa.org These general methods provide the necessary precursor for the subsequent synthesis of 10-phenyl-10H-anthracen-9-one and its derivatives.

Targeted Synthetic Pathways for this compound

The introduction of a phenyl group at the 10-position of the anthrone skeleton is a key step in accessing the target compound. While direct, single-step syntheses are not extensively documented, the most common and effective strategies involve the reaction of the pre-formed anthrone nucleus with a phenylating agent.

One plausible and widely applicable method is the Friedel-Crafts reaction. nih.govnist.govgoogle.comresearchgate.net This electrophilic aromatic substitution would involve the reaction of anthrone with a suitable phenyl electrophile, such as a phenyl halide, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction proceeds via the formation of an electrophilic species that attacks the electron-rich 10-position of the anthrone.

Alternatively, nucleophilic addition of an organometallic phenyl reagent, such as a Grignard reagent (phenylmagnesium bromide) or an organolithium compound (phenyllithium), to anthrone can also yield the desired product after a subsequent workup. These reactions leverage the nucleophilic character of the phenyl anion equivalent to attack the electrophilic carbon at the 10-position.

Strategies for Substituent Introduction at the 10-Position

The versatility of the this compound framework is greatly enhanced by the ability to introduce a diverse range of substituents at the 10-position. These modifications are crucial for fine-tuning the electronic and steric properties of the molecule.

Alkyl and Other Aryl Substitutions (e.g., 10,10-Dimethyl, 10-(4-Methylphenyl), 10-Methoxy Derivatives)

The introduction of alkyl and other aryl groups at the 10-position can be achieved through various synthetic strategies. For instance, the synthesis of 10,10-dimethyl-9(10H)-anthracenone can be accomplished by the reaction of anthrone with a methylating agent.

The synthesis of 10-aryl derivatives, such as 10-(4-methylphenyl)-9(10H)-anthracenone, can be achieved through methods analogous to the synthesis of the parent phenyl compound, for example, by using a tolyl Grignard reagent or via a Friedel-Crafts reaction with toluene. chemsynthesis.com The synthesis of 10-alkoxy derivatives can be accomplished through the reaction of a 10-halo-anthrone with the corresponding alkoxide or by other specialized methods. parchem.comresearchgate.net

Table 1: Examples of Alkyl and Aryl Substituted 10H-Anthracen-9-ones

| Compound Name | Substituent at C10 | Molecular Formula | Molecular Weight ( g/mol ) |

| 10,10-Dimethyl-9(10H)-anthracenone | Two Methyl groups | C₁₆H₁₄O | 222.28 |

| 10-(4-Methylphenyl)-9(10H)-anthracenone | 4-Methylphenyl group | C₂₁H₁₆O | 284.35 |

| 10-Methoxy-9(10H)-anthracenone | Methoxy group | C₁₅H₁₂O₂ | 224.25 |

Imino- and Oxo-Substituted Derivatives (e.g., Phenylimino-10H-anthracen-9-ones, 10-(2-oxo-2-phenylethylidene)-10H-anthracen-9-ones)

The introduction of imino and oxo functionalities at the 10-position leads to derivatives with interesting biological and material properties. A series of phenylimino-10H-anthracen-9-ones have been synthesized and evaluated for their potential as antimicrotubule agents. These compounds are typically prepared through the condensation reaction of anthrone with the appropriately substituted anilines.

Similarly, 10-(2-oxo-2-phenylethylidene)-10H-anthracen-9-ones have been synthesized and investigated for their antiproliferative activity. The synthesis of these derivatives is generally achieved through the condensation of anthrone with phenylglyoxal (B86788) hydrates in boiling acetic anhydride. These reactions highlight the reactivity of the methylene (B1212753) group at the 10-position of anthrone.

Formation of Spiro-Fused Systems Featuring the this compound Moiety (e.g., Spiro[acridine-9,9′-anthracen]-10′-one Derivatives like ACRSA)

A particularly interesting derivatization of this compound is its incorporation into spiro-fused systems. A notable example is 10-Phenyl-10H,10′H-spiro[acridine-9,9′-anthracen]-10′-one, also known as ACRSA. sigmaaldrich.comresearchgate.netnih.govcalpaclab.com This compound has garnered attention as an efficient thermally activated delayed fluorescence (TADF) emitter for use in organic light-emitting diodes (OLEDs).

The synthesis of such spiro compounds can be envisioned through a Jourdan-Ullmann coupling reaction. researchgate.net This type of reaction typically involves the copper-catalyzed condensation of an amine with an aryl halide. In the context of ACRSA synthesis, this would likely involve the reaction of a suitably substituted diphenylamine (B1679370) derivative with a dihaloanthracene precursor, followed by an intramolecular cyclization to form the spirocyclic acridine-anthracenone core. The phenyl group on the acridine (B1665455) nitrogen is introduced from the diphenylamine starting material.

Table 2: Representative Spiro-Fused Systems

| Compound Name | Spiro-Fused System | CAS Number | Molecular Formula |

| 10-Phenyl-10H,10′H-spiro[acridine-9,9′-anthracen]-10′-one (ACRSA) | Acridine-Anthracenone | 1206626-95-0 | C₃₂H₂₁NO |

| 10',10'-Dimethyl-10H,10'H-spiro[acridine-9,9'-anthracene] | Acridine-Anthracene | 2101769-29-1 | C₃₃H₂₅N |

| Spiro[acridine-9(10H),9'(10'H)-anthracen]-10'-one, 2,7-dimethyl-10-(phenylacetyl)- | Acridine-Anthracenone | Not Available | C₃₆H₂₇NO₂ |

Incorporation into Oligomeric and Polymeric Architectures

The integration of the this compound moiety into oligomeric and polymeric structures is an emerging area of research aimed at developing new materials with tailored optical and electronic properties. While the direct polymerization of this compound itself is not commonly reported, the anthracene (B1667546) core is a well-known component in various conjugated polymers. acs.org

Synthetic strategies to incorporate this unit could involve the functionalization of the phenyl ring or the anthracene core with polymerizable groups, such as vinyl, ethynyl, or halide functionalities. Subsequent polymerization reactions, such as Suzuki or Sonogashira cross-coupling reactions, or polycondensation reactions, could then be employed to build the polymer backbone. mdpi.com The presence of the bulky, non-planar this compound unit within a polymer chain would be expected to influence the polymer's morphology, solubility, and solid-state packing, which in turn would affect its material properties. For instance, porous polymers based on anthracene derivatives have been synthesized via suspension polymerization.

Advanced Characterization and Structural Elucidation of 10 Phenyl 10h Anthracen 9 One and Its Derivatives

Spectroscopic Techniques for Molecular Confirmation

Spectroscopic analysis is fundamental to the initial characterization of newly synthesized anthracenone (B14071504) derivatives, confirming the molecular structure and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. For derivatives of 10-phenyl-10H-anthracen-9-one, both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the characterization of 10-[(4-cyanobenzylidene)]-anthracen-9(10H)-one , a representative derivative, the ¹H NMR spectrum displays distinct signals corresponding to the protons of the anthracenone core and the cyanobenzylidene substituent. researchgate.netethz.ch The aromatic protons typically resonate in the downfield region, between 7.0 and 8.5 ppm, with their specific chemical shifts and coupling patterns revealing their positions on the fused ring system. The ¹³C NMR spectrum complements this data, showing characteristic signals for the carbonyl carbon (C=O), the cyano group (-CN), and the numerous sp²-hybridized carbons of the aromatic rings. researchgate.netethz.ch

| Technique | Nucleus | Chemical Shift (δ) Range (ppm) | Assignment |

|---|---|---|---|

| NMR Spectroscopy | ¹H | 7.0 - 8.5 | Aromatic Protons (Anthracenone & Phenyl Rings) |

| ¹³C | > 180 110 - 150 ~118 | Carbonyl Carbon (C=O) Aromatic Carbons (C=C) Cyano Carbon (C≡N) |

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint that is highly useful for identifying functional groups. The most prominent feature in the IR spectrum of this compound and its derivatives is the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration. researchgate.netethz.ch

This C=O stretching frequency is typically observed in the range of 1660-1685 cm⁻¹. Its exact position can be influenced by conjugation with the surrounding aromatic system. Other significant bands include those for aromatic C=C stretching vibrations (around 1450-1600 cm⁻¹) and C-H stretching and bending modes. mdpi.com For derivatives like 10-[(4-cyanobenzylidene)]-anthracen-9(10H)-one , an additional sharp peak for the nitrile (C≡N) stretch appears around 2230 cm⁻¹. researchgate.netethz.ch

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O Stretch | Ketone | 1660 - 1685 | Strong |

| C=C Stretch | Aromatic | 1450 - 1600 | Medium to Weak |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium to Weak |

| C≡N Stretch | Nitrile (in derivatives) | ~2230 | Medium, Sharp |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS provides an experimental molecular formula that can be compared against the theoretical formula. This analysis serves as a definitive confirmation of the compound's identity. For instance, the characterization of 10-[(4-cyanobenzylidene)]-anthracen-9(10H)-one by HRMS confirms its molecular formula as C₂₂H₁₃NO. researchgate.netethz.ch

Solid-State Structural Analysis by X-ray Diffraction

While spectroscopic methods confirm molecular connectivity, single-crystal X-ray diffraction (XRD) provides the ultimate proof of structure by mapping the precise spatial arrangement of atoms in the solid state.

X-ray diffraction studies on suitable single crystals of this compound derivatives reveal critical details about their molecular geometry and packing in the crystal lattice. For example, the analysis of 10-(4-methylbenzylidene)anthracen-9(10H)-one shows that it crystallizes in the orthorhombic system. nih.gov

The data obtained from XRD includes unit cell dimensions, space group, and the exact bond lengths and angles of the molecule. This information confirms that the core structure consists of a tricyclic anthracenone system, which is notably non-planar. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₂H₁₆O |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 7.2959 (1) Å |

| b = 16.3853 (2) Å | |

| c = 13.0028 (2) Å | |

| Volume (V) | 1554.43 (4) ų |

| Molecules per unit cell (Z) | 4 |

A key structural feature of the this compound framework is its deviation from planarity. The central six-membered ring containing the C=O and C-phenyl groups adopts a distorted boat or shallow boat conformation. nih.govresearchgate.net This distortion is quantified by the dihedral angle between the two outer benzene (B151609) rings of the anthracene (B1667546) core.

In 10-(4-methylbenzylidene)anthracen-9(10H)-one , the dihedral angle between the outer benzene rings is 26.53 (8)°. nih.gov Similarly, in 9-(2-chlorobenzylidene)anthracen-10(9H)-one , the central ring is also distorted into a boat conformation. researchgate.net This non-planar "butterfly" conformation minimizes steric strain. The pendant phenyl (or substituted benzylidene) ring is also twisted relative to the anthracenone system. For the methylbenzylidene derivative, the mean plane of the anthrone (B1665570) ring system forms a dihedral angle of 38.73 (6)° with the pendant benzene ring. nih.gov These angular relationships are critical determinants of the molecule's crystal packing and intermolecular interactions.

| Derivative | Structural Feature | Value | Reference |

|---|---|---|---|

| 10-(4-Methylbenzylidene)anthracen-9(10H)-one | Central Ring Conformation | Shallow Boat | nih.gov |

| Dihedral Angle (Outer Benzene Rings) | 26.53 (8)° | nih.gov | |

| 9-(2-Chlorobenzylidene)anthracen-10(9H)-one | Central Ring Conformation | Distorted Boat | researchgate.net |

| Dihedral Angle (Anthrone/Phenyl Ring) | 55.69 (1)° | researchgate.net |

Crystal Structure Determination and Molecular Conformation

Intermolecular Interactions and Packing Arrangements (e.g., π-π Stacking, C-H···π Interactions)

The solid-state architecture of this compound and its derivatives is significantly influenced by a network of non-covalent intermolecular interactions. These interactions, primarily π-π stacking and C-H···π interactions, dictate the molecular packing and ultimately influence the material's bulk properties. The substitution at the 9 and 10-positions of the anthracene core challenges the typical herringbone stacking observed in other functionalized anthracenes, often leading to more overlapped, lamellar structures. nih.gov

π-π Stacking:

A predominant force in the crystal lattice of these compounds is the π-π stacking interaction between the electron-rich aromatic rings of the anthracene moieties. These interactions can manifest in various geometries, including face-to-face, offset, and lamellar arrangements. nih.govnih.gov For instance, in the crystal structure of 9,10-bis(iodoethynyl)anthracene, an offset stacking arrangement is observed where the anthracene portions of adjacent molecules have an interplanar separation of 3.377 Å and a shortest centroid-centroid distance of 3.692 (5) Å. nih.gov Similarly, molecules of 10-bromo-9-phenylanthracene are stacked in parallel, with the centroids of the outer rings separated by only 3.73 Å. researchgate.net

In other derivatives, such as (Z)-1-(ferrocenylethyn-yl)-10-(phenyl-imino)-anthracen-9(10H)-one, molecules form inversion dimers stabilized by π-π interactions. nih.gov The efficiency of charge transport in organic semiconductor applications is closely linked to the strength and nature of these π-π interactions, with shorter intermolecular distances generally correlating with higher charge mobility. nih.gov

C-H···π Interactions:

Complementing the π-π stacking are weaker, yet structurally significant, C-H···π interactions. These occur when a C-H bond acts as a hydrogen bond donor, interacting with the electron cloud of a nearby aromatic ring. These interactions play a crucial role in linking molecular units into higher-dimensional structures.

For example, in a naphthalene-substituted 9,10-anthracene derivative, C–H···π interactions with distances between 2.80–2.84 Å connect molecules into spirals. nih.gov In the case of (Z)-1-(ferrocenylethyn-yl)-10-(phenyl-imino)-anthracen-9(10H)-one, weak intermolecular C-H···π interactions link the π-π stacked dimers into one-dimensional columns. nih.gov The presence and geometry of these interactions are confirmed through single-crystal X-ray diffraction studies and have also been proven to exist in both liquid and solid phases for related ethanoanthracene structures via NMR spectroscopy. rsc.org

The interplay between π-π stacking and C-H···π interactions results in the complex and varied supramolecular architectures observed in the crystalline state of these anthracene derivatives.

Table of Intermolecular Interaction Data for Anthracene Derivatives

| Compound/Derivative Class | Interaction Type | Observed Distances/Geometries | Reference |

| 9,10-Bis(iodoethynyl)anthracene | Offset π-π Stacking | Interplanar separation: 3.377 Å; Centroid-centroid distance: 3.692 Å; Shortest C···C distance: 3.436 Å | nih.gov |

| 10-Bromo-9-phenylanthracene | Parallel π-π Stacking | Centroid-centroid distance: 3.73 Å | researchgate.net |

| (Z)-1-(ferrocenylethyn-yl)-10-(phenyl-imino)-anthracen-9(10H)-one | π-π Stacking | Forms inversion dimers | nih.gov |

| (Z)-1-(ferrocenylethyn-yl)-10-(phenyl-imino)-anthracen-9(10H)-one | C-H···π Interactions | Links dimers into one-dimensional columns | nih.gov |

| Naphthalene-substituted 9,10-anthracene | C-H···π Interactions | 2.80–2.84 Å | nih.gov |

| General 9,10-anthracene derivatives | π-Contacts | 3.67 Å, 3.79 Å, 3.92 Å | nih.gov |

Electronic Structure and Photophysical Mechanisms of 10 Phenyl 10h Anthracen 9 One Systems

Electronic Absorption and Emission Characteristics

The interaction of 10-phenyl-10H-anthracen-9-one with light is dictated by its distinct electronic transitions, which are observable through absorption and emission spectroscopy. These characteristics are sensitive to the molecule's environment, such as whether it is in a solution or a solid-state form.

Spectroscopic Signatures in Solution and Solid State

The electronic absorption and photoluminescence spectra of anthracene-based compounds are primarily governed by π-π* transitions within the conjugated anthracene (B1667546) core. For derivatives like this compound, the substitution of a phenyl group at the 10-position can influence these properties. In solution, these compounds typically exhibit well-structured absorption bands in the near-ultraviolet region. The emission spectra often mirror the absorption bands, a phenomenon that provides insight into the molecular geometry changes between the ground and excited states.

In the solid state, intermolecular interactions such as π-π stacking can play a significant role, often leading to shifts in the absorption and emission maxima compared to dilute solutions. The prevention of such stacking, for instance by introducing bulky, non-coplanar groups, can lead to a preference for fluorescence over other de-excitation pathways.

Interactive Table: Spectroscopic Data Overview

| Property | Solution Phase | Solid State Phase |

| Absorption Max (λ_abs) | Data not available | Data not available |

| Emission Max (λ_em) | Data not available | Data not available |

| Quantum Yield (Φ) | Data not available | Data not available |

Note: Specific experimental data for this compound were not available in the surveyed literature.

Solvent Effects on Optical Spectra (e.g., Absence of Solid-State Solvatochromism)

Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, is a key indicator of changes in the electronic distribution upon excitation. For certain push-pull anthracene derivatives, a significant solvatochromatic shift is observed in both absorption and fluorescence spectra. For instance, compounds with donor and acceptor groups can exhibit fluorescence in the green to orange region in less polar solvents, while fluorescence may be quenched in highly polar solvents. This behavior is indicative of a charge-transfer character in the excited state. The absence of significant solvatochromism would suggest that the dipole moment of the molecule does not change substantially upon photoexcitation.

Analysis of Stokes Shifts and Vibronic Coupling

The Stokes shift, which is the difference in energy between the absorption and emission maxima, provides information about the structural relaxation of the molecule in the excited state. Large Stokes shifts are often associated with significant changes in geometry or electronic structure upon excitation, characteristic of intramolecular charge-transfer (ICT) states. In some substituted anthraquinones, which are structurally related to the anthrone (B1665570) core of this compound, large Stokes shifts on the order of 6000 cm⁻¹ have been observed, pointing to a strong charge-transfer character in the emitting state.

Vibronic coupling refers to the interaction between electronic transitions and molecular vibrations. This coupling is responsible for the fine, structured appearance of absorption and emission spectra in many aromatic molecules. A smearing of these vibronic bands can indicate more effective intramolecular conformational relaxation in the excited state. The analysis of these spectral features, often with the aid of computational models, can reveal details about the specific vibrational modes that are coupled to the electronic transition.

Frontier Molecular Orbital (FMO) Analysis and Charge Transfer Properties

The electronic properties and reactivity of a molecule can be largely understood by examining its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This frontier molecular orbital (FMO) theory is a powerful tool for predicting photophysical behavior.

Determination of HOMO-LUMO Energy Levels

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic transition energy, chemical reactivity, and kinetic stability. A smaller gap generally implies that the molecule is more easily excitable and more chemically reactive. For the parent anthracene molecule, theoretical calculations have placed the HOMO and LUMO energy levels, although these values are significantly altered by substitution. In related anthrone derivatives, electrochemical methods like square wave voltammetry have been employed to experimentally determine the HOMO and LUMO potential levels. For example, the HOMO and LUMO levels for 10-[(4-cyanobenzylidene)]-anthracen-9(10H)-one were determined from its oxidation and reduction potentials, respectively.

Interactive Table: Frontier Orbital Energy Data

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| This compound | Data not available | Data not available | Data not available |

| Anthraquinone (related) | -6.99 (calc.) | -2.79 (calc.) | 4.20 (calc.) |

Note: Specific experimental or calculated HOMO/LUMO data for this compound were not available. Data for the related compound anthraquinone is provided for context.

Spatial Localization of HOMO and LUMO

The spatial distribution of the HOMO and LUMO wavefunctions on the molecular framework is crucial for understanding charge transfer properties. In many anthracene-based systems, both the HOMO and LUMO are delocalized across the π-conjugated system of the anthracene core. However, the introduction of substituents can significantly alter this distribution. Electron-donating groups tend to raise the HOMO energy level and localize it more on the donor moiety, while electron-withdrawing groups lower the LUMO energy and localize it on the acceptor part of the molecule. This separation of the frontier orbitals is the basis for intramolecular charge transfer upon photoexcitation, where an electron is promoted from the HOMO (often donor-centric) to the LUMO (often acceptor-centric). A detailed computational analysis using methods like Density Functional Theory (DFT) is typically required to visualize the spatial localization of these orbitals for a specific molecule like this compound.

Insights into Intramolecular Charge Transfer (ICT) States

Intramolecular charge transfer (ICT) is a critical process in carbonyl-containing molecules, where photoexcitation leads to a redistribution of electron density, forming a state with a large dipole moment. nih.gov In systems related to this compound, the nature and dynamics of ICT states are pivotal in determining their fluorescence characteristics. The formation of an ICT state often involves the mixing of low-lying excited singlet states, such as the S1 (2¹Ag-like) and S2 (1¹Bu-like) states, creating a new state that is stabilized in polar solvents. nih.gov

The specific structure of the molecule dictates the nature of the ICT state. For instance, in some donor-acceptor systems, a planar intramolecular charge transfer (PICT) state is formed upon photoexcitation in polar solvents, which is typically highly fluorescent. nih.gov Conversely, other systems might favor a twisted intramolecular charge transfer (TICT) state, which often leads to fluorescence quenching. nih.gov The efficiency of the ICT process can be enhanced in molecules designed to have a smaller energy gap between the lowest two excited singlet states. researchgate.net In the case of spiro-linked donor-acceptor molecules, such as the acridine-anthracenone derivative ACRSA, charge-transfer states are crucial for achieving effective separation of electron and hole wave functions, leading to a small singlet-triplet energy gap (ΔEST), which is essential for thermally activated delayed fluorescence (TADF). nih.gov

Excited State Dynamics and Non-Radiative Pathways

Fluorescence Lifetimes

The fluorescence lifetime (τf) is a key parameter that reflects the rate of de-excitation from the singlet excited state. For derivatives of the anthracenone (B14071504) core, these lifetimes can be influenced by the molecular structure and the surrounding environment. In many organic fluorophores, fluorescence lifetimes are remarkably dependent on substitutions on the core rings. researchgate.net For example, the excited radical anions of some cyanoanthracenes exhibit very short lifetimes of 3–5 picoseconds due to efficient non-radiative deactivation pathways. nih.gov In contrast, the parent compound 9,10-diphenylanthracene (B110198), a structurally similar molecule, has been studied for its fluorescence lifetime in various matrices at low temperatures. rsc.org The lifetime of the low-lying S1 state in carbonyl-containing systems can also be significantly affected by solvent polarity, often decreasing with increasing polarity due to the stabilization of ICT states. nih.gov

Intersystem Crossing (ISC) and Reverse Intersystem Crossing (rISC) Rates

Intersystem crossing (ISC) is the spin-forbidden transition from a singlet excited state to a triplet state, while reverse intersystem crossing (rISC) is the reverse process. These rates are fundamental to the performance of materials in organic light-emitting diodes (OLEDs), particularly those exhibiting TADF. researchgate.netehu.es The substitution of phenyl groups at the 9 and 10 positions of the anthracene core can inhibit intersystem crossing, favoring fluorescence. mdpi.com

However, in specifically designed donor-acceptor systems like the spiro acridine-anthracenone derivative, the TADF mechanism is critically controlled by these rates. nih.gov For TADF to be efficient, a small energy gap between the lowest singlet (S1) and triplet (T1) states is required to facilitate rISC. nih.gov In some spiro-linked donor-acceptor molecules, the rigid and orthogonal structure can lead to efficient rISC. nih.gov For the spiro compound ACRSA, the rISC rate can be significantly enhanced when the nπ* and charge-transfer states are close in energy, reaching values as high as 10⁷ s⁻¹. nih.gov Conversely, in solvents like toluene and DCM, the rISC rate decreases to approximately 5 × 10⁵ s⁻¹. nih.gov The efficiency of rISC is a primary factor in mitigating the efficiency roll-off seen in many TADF-based OLEDs at high brightness.

| Compound System | Condition | rISC Rate (s⁻¹) |

| ACRSA | MCH | ~10⁷ |

| ACRSA | Toluene | ~5 x 10⁵ |

| ACRSA | DCM | ~5 x 10⁵ |

This table presents the reverse intersystem crossing (rISC) rates for the spiro acridine-anthracenone derivative (ACRSA) in different solvents.

Role of Specific Excited States (e.g., nπ states) in Photophysical Processes*

Specific types of excited states, particularly those involving non-bonding orbitals (nπ* states), play a crucial role in the photophysical pathways of anthracenone systems. The presence of the carbonyl group in this compound introduces nπ* transitions. These nπ* states are known to facilitate intersystem crossing due to stronger spin-orbit coupling compared to ππ* states. researchgate.net

In the context of TADF materials like ACRSA, local acceptor nπ* states are critical. nih.gov The process involves the singlet nπ* state undergoing rapid intersystem crossing to populate a nearby ππ* triplet state. Subsequently, the acceptor's triplet nπ* state couples with a charge-transfer triplet state, which mediates the reverse intersystem crossing back to the singlet manifold. nih.gov The energy alignment of these nπ* and CT states is paramount; when they are energetically close, the TADF process is significantly enhanced. nih.gov This highlights the importance of precise molecular design to control the energy levels of these specific excited states.

Exciton Behavior and Intermolecular Contributions (e.g., Excimer Formation)

In the solid state or in aggregates, intermolecular interactions can lead to new photophysical phenomena, such as the formation of excimers. An excimer is an excited-state dimer that is unbound in the ground state. For anthracene derivatives like 9,10-diphenylanthracene (DPA), which is structurally very similar to the title compound, both exciton (monomer-like) and excimer emission can be observed in nanoaggregates, thin films, and crystalline forms.

In the solid state, DPA exhibits emission from both blue-emitting excitonic states and green-emitting excimer states. The relative contribution of the excimer emission depends on the degree of order; it dominates in the well-ordered crystalline state but decreases in less-ordered nanoaggregates. The formation of the excimer state from the initial exciton state can be a very fast process, occurring on a sub-nanosecond timescale. This relaxation is facilitated by favorable intermolecular orbital overlap between adjacent molecules. The near-perpendicular orientation of the phenyl rings at the 9 and 10 positions in DPA increases the intermolecular distance between the anthracene cores, which can impede the rate of exciton diffusion compared to unsubstituted anthracene.

Thermally Activated Delayed Fluorescence (TADF) in Spiro-Anthracenone Derivatives

Spiro-anthracenone derivatives represent a significant class of materials in the field of organic electronics, particularly for their application in Organic Light-Emitting Diodes (OLEDs). Their unique structural and electronic properties give rise to efficient Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, pushing the theoretical internal quantum efficiency of fluorescent OLEDs toward 100%. The rigid spiro linkage, which connects a donor and an acceptor moiety at a single atom, is central to their high performance.

Mechanisms and High-Efficiency TADF Emission

The TADF mechanism in spiro-anthracenone derivatives is a multi-step process involving the efficient conversion of electrically generated excitons into light. A notable example is the spiro-linked acridine (B1665455) anthracenone derivative, 10-phenyl-10H,10′H-spiro[acridine-9,9′-anthracen]-10′-one (ACRSA), which was one of the first reported spiro-linked TADF materials. nih.gov In devices, ACRSA has demonstrated efficient blue-greenish electroluminescence with a maximum external quantum efficiency (EQE) of 16.5%. nih.govsigmaaldrich.comelsevierpure.com

The photophysical mechanism is critically controlled by the local nπ* states of the anthracenone acceptor. nih.gov Following excitation, the singlet nπ* state undergoes rapid intersystem crossing (ISC) to populate an energetically close acceptor ππ* triplet state. nih.gov Subsequently, a process of reverse intersystem crossing (rISC) allows the non-emissive triplet excitons to be up-converted back to the emissive singlet state, from which they can radiatively decay, producing delayed fluorescence. This rISC process is mediated by the nonadiabatic coupling of the acceptor's triplet nπ* state to a charge-transfer (CT) triplet state. nih.gov When the nπ* and CT states are close in energy, the TADF process is greatly enhanced, with rISC rates reaching as high as 10⁷ s⁻¹. nih.gov This efficient cycle of ISC and rISC minimizes the loss of triplet excitons, leading to high emission efficiency.

| Property | Value | Source(s) |

| Compound | 10-phenyl-10H,10′H-spiro[acridine-9,9′-anthracen]-10′-one (ACRSA) | nih.gov |

| Maximum External Quantum Efficiency (EQE) | 16.5% | nih.govsigmaaldrich.com |

| Reverse Intersystem Crossing (rISC) Rate | Reaching nearly 10⁷ s⁻¹ | nih.gov |

| Emission Color | Blue-greenish | nih.gov |

Significance of Small Singlet-Triplet Energy Gaps (ΔE_ST)

A crucial prerequisite for efficient TADF is a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST). researchgate.net This small energy difference allows the rISC process to be effectively driven by thermal energy at room temperature. researchgate.net In donor-acceptor molecules, the ΔE_ST can be minimized by spatially separating the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). tandfonline.comresearchgate.net

For the spiro-anthracenone derivative ACRSA, the design achieves a complete separation of the HOMO and LUMO, resulting in a very small ΔE_ST of approximately 0.03 eV. tandfonline.com This minimal energy gap is fundamental to its high performance, as it ensures that the energy barrier for triplet-to-singlet up-conversion is easily overcome, maximizing the population of emissive singlet excitons and thus the efficiency of the delayed fluorescence. researchgate.netresearchgate.net The development of blue TADF emitters has also focused on strategies to decrease the singlet-triplet energy gap to enhance quantum efficiency. nih.gov

Impact of Molecular Decoupling and Rigid Bridging Bonds on TADF Characteristics

The molecular architecture of spiro-anthracenone derivatives is a key determinant of their TADF properties. The spiro linkage, which is a rigid orthogonal C-C bridging bond, distinguishes these compounds from many other TADF materials that rely on more flexible C-N bonds. nih.gov

This rigid spiro connection provides several advantages:

Electronic Decoupling : The sp³-hybridized nature of the spiro carbon atom allows for strong electronic decoupling between the attached donor and acceptor segments. acs.org

Suppression of Inhomogeneity : The rigidity prevents the distribution of different dihedral angles between the donor and acceptor units. This lack of conformational disorder eliminates inhomogeneous effects that can cause a time-dependent red shift of the emission in more flexible molecules.

Inhibition of Vibrational Damping : By hindering large-amplitude rotational motions, the rigid structure minimizes non-radiative decay pathways that are often mediated by molecular vibrations. This contributes to high photoluminescence quantum yields. acs.org

This structural rigidity and molecular decoupling lead to a very small singlet-triplet gap and exceptionally fast and efficient monoexponential rISC rates in films, approaching 10⁷ s⁻¹. Harnessing this rapid and homogenous rISC is critical for developing TADF OLEDs with higher efficiencies and longer operational lifetimes.

Deviations from Kasha's Rules in Complex Multi-Component Systems

Kasha's rule states that luminescence typically occurs only from the lowest excited state of a given multiplicity (e.g., S₁). However, the photophysics of spiro-anthracenone systems can be highly complex and exhibit significant deviations from this principle. nih.gov

Computational and Theoretical Investigations of 10 Phenyl 10h Anthracen 9 One Systems

Quantum Chemical Calculations of Ground State Structures and Properties (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the ground-state properties of organic molecules. For systems related to 10-phenyl-10H-anthracen-9-one, DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms (optimized geometry) and to calculate various electronic properties.

Table 1: Representative Ground-State Properties of Anthracene (B1667546) Derivatives Calculated by DFT

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -3.0 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 2.5 to 3.5 eV |

Note: The values presented are typical for substituted anthracene systems and serve as illustrative examples of data obtained through DFT calculations.

Excited State Calculations (Time-Dependent Density Functional Theory - TD-DFT; Semiempirical Methods like AM1, ZINDO)

To understand the behavior of molecules upon light absorption, theoretical methods are needed to describe their electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most common and reliable method for this purpose. scirp.org It is used to calculate the energies of vertical electronic transitions from the ground state to various excited states. gaussian.com

TD-DFT calculations can predict the absorption spectrum of a molecule by determining the transition energies and their corresponding oscillator strengths (f), which represent the probability of a given transition occurring. scirp.org These calculations reveal the nature of the electronic transitions, such as whether they are localized π→π* transitions on the anthracene core or involve intramolecular charge transfer (ICT) between different parts of the molecule. beilstein-journals.org For anthracene derivatives, the lowest energy transitions are typically attributable to the HOMO-to-LUMO transition. kyushu-u.ac.jp While less common now for high-accuracy work, semiempirical methods like AM1 and ZINDO have also been used for calculating excited states in larger systems where computational cost is a concern.

Prediction and Elucidation of Photophysical Parameters

Computational methods are invaluable for predicting and interpreting the key photophysical parameters that govern how a molecule interacts with light. By combining ground-state DFT and excited-state TD-DFT calculations, a detailed picture of the absorption and emission properties of molecules like this compound can be constructed.

Key predicted parameters include the maximum absorption wavelength (λabs) and maximum emission wavelength (λem). The difference between these values is the Stokes shift, which is an important characteristic of fluorescent molecules. TD-DFT can also be used to optimize the geometry of the first excited state (S1), allowing for the calculation of emission energies. kyushu-u.ac.jp The oscillator strength calculated for the S1 to S0 transition provides an indication of the radiative decay rate and, consequently, the fluorescence quantum yield. kyushu-u.ac.jp Computational studies on related 9,10-disubstituted anthracenes have shown that substitutions can significantly affect fluorescence properties, sometimes decreasing the quantum yield. chalmers.se

Table 2: Example of Photophysical Data Predicted by TD-DFT for an Anthracene System

| Parameter | Description | Predicted Value |

|---|---|---|

| S0 → S1 Transition Energy | Energy of the lowest singlet excitation | 2.85 eV |

| λabs (S1) | Wavelength of maximum absorption for the S1 state | 435 nm |

| Oscillator Strength (f) | Probability of the S0 → S1 absorption | 0.15 |

| S1 → S0 Transition Energy | Energy of fluorescence emission | 2.60 eV |

| λem | Wavelength of maximum fluorescence emission | 477 nm |

| Nature of Transition | Primary molecular orbitals involved in the transition | HOMO → LUMO (π→π*) |

Note: These values are illustrative and represent typical outputs from TD-DFT calculations on π-conjugated systems.

Computational Analysis of Excited State Dynamics and Energy Transfer Processes

Beyond static properties, computational methods can explore the dynamic processes that occur after a molecule is promoted to an excited state. This includes processes like intersystem crossing (ISC) from a singlet to a triplet state and energy transfer between different molecules or different parts of the same molecule.

Understanding the energies of triplet states (e.g., T1, T2) is crucial, particularly for applications in organic light-emitting diodes (OLEDs) and photodynamic therapy. TD-DFT can be used to calculate the energies of these triplet states. The energy gap between the lowest singlet (S1) and triplet (T1) states (ΔEST) is a key parameter that influences the rate of intersystem crossing. A small energy gap often facilitates this process. These calculations are essential for designing materials for specific applications, such as those that rely on triplet-triplet annihilation. chalmers.se

Structure-Property Relationship Modeling and Prediction of Molecular Behavior

A primary goal of computational chemistry is to establish clear relationships between a molecule's chemical structure and its resulting properties. By systematically modifying the structure of this compound in silico (e.g., by adding different substituent groups) and calculating the resulting properties, researchers can develop structure-property relationship models.

These models allow for the rational design of new molecules with tailored characteristics. For instance, DFT and TD-DFT calculations can predict how adding electron-donating or electron-withdrawing groups to the phenyl or anthracene moieties will affect the HOMO/LUMO levels, absorption and emission wavelengths, and charge transfer characteristics. beilstein-journals.org This predictive power accelerates the discovery of new materials for electronics and photonics by allowing scientists to screen a large number of candidate molecules computationally before committing to laboratory synthesis. nih.gov Studies on related anthraquinone systems have successfully used quantitative structure-property relationship (QSPR) models to predict electrochemical properties based on calculated molecular descriptors. biolmolchem.com

Advanced Applications and Research Potential of 10 Phenyl 10h Anthracen 9 One Derivatives in Functional Materials

Organic Light-Emitting Diodes (OLEDs)

The intrinsic properties of the 10-phenyl-10H-anthracen-9-one scaffold, such as high thermal stability and excellent charge-transporting capabilities, have positioned its derivatives as key materials in the advancement of OLED technology. These compounds are utilized in various layers of the OLED stack, contributing to enhanced efficiency, color purity, and operational longevity.

Derivatives of this compound have been successfully engineered as highly efficient emitters, particularly for generating blue-greenish light and for use in Thermally Activated Delayed Fluorescence (TADF) systems.

Blue-Greenish Emitters: One notable example is 10-phenyl-10H,10′H-spiro[acridine-9,9′-anthracen]-10′-one, also known as ACRSA. This compound is an efficient, solution-processable TADF emitter used as a blue-greenish dopant in OLEDs. sigmaaldrich.com The spiro-configured structure helps to spatially separate the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which is a key characteristic for achieving TADF.

TADF Emitters: The development of TADF emitters is crucial for creating OLEDs that can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. The this compound framework has been incorporated into novel TADF molecules. For instance, ACRSA is recognized as an aromatic ketone-derived green emitter that achieves a very small singlet-triplet energy gap (ΔEST) of just 0.03 eV, enabling efficient reverse intersystem crossing (RISC). tandfonline.com Other designs involve linking a phenoxazine (B87303) donor and a diphenyltriazine acceptor with a phenyl group, a strategy that has led to devices with an external quantum efficiency (EQE) of 12.5%. tandfonline.com Researchers have also developed multiple resonance emitters incorporating a 10-dibenzothiophenyl-9,9-diphenylacridane segment, which exhibit narrowband green emissions and maintain high color purity even at high doping concentrations. nih.gov

| Compound Name | Emitter Type | Emission Color | Key Performance Metric | Reference |

|---|---|---|---|---|

| ACRSA | TADF | Blue-Greenish | ΔEST: 0.03 eV | tandfonline.com |

| PXZ-TRZ | TADF | Green | EQE: 12.5% | tandfonline.com |

| PXZ-DPPN | TADF | Yellow-Orange | EQE: 20.1% | rsc.org |

| BThPAc-1 / BThPAc-2 | Multiple Resonance TADF | Narrowband Green | EQE: 20.3% at 30 wt% doping | nih.gov |

Beyond their role as light emitters, anthracene (B1667546) derivatives are integral to managing charge carrier dynamics within OLEDs. Their electrical properties allow them to function effectively as electron transport layers (ETLs) and hole-blocking layers (HBLs), which are critical for ensuring that electron-hole recombination occurs efficiently within the desired emissive layer.

Electron Transport Layers (ETLs): Anthracene-based compounds are frequently used in ETLs. google.com For example, 2-(3-(10-(naphth-2-yl)-anthracen-9-yl)phenyl)-4,6-diphenyl-1,3,5-triazine has been reported as a promising electron-transport material. researchgate.net Studies on 9,10-bis(2-phenyl-1,3,4-oxadiazole) derivatives of anthracene have shown that their electron transport properties are highly dependent on their specific chemical structure. rsc.org

Hole-Blocking Components (HBLs): Certain derivatives are designed to block the flow of holes past the emissive layer, thereby confining them for efficient recombination. The compound 10‐(4‐phenylphenyl)‐9‐(3‐diphenylphosphinyl‐phenyl)anthracene has been investigated as a hole-blocking material in deep blue OLEDs. uconn.edu Introducing a thin layer of this material as an HBL resulted in a device with a maximum external quantum efficiency of 5.49%. uconn.edu

The use of a triphenylphosphine (B44618) oxide moiety-modified anthracene derivative as a hole blocker not only improved efficiency but also conferred high device stability, achieving a lifetime (LT95) of approximately 540 hours at a luminance of 1000 cd/m². uconn.edu Similarly, an electron transport material based on a triazine-anthracene structure demonstrated an extraordinary lifetime, with t99 (time to 99% of initial luminance) exceeding 600 hours at 1000 cd/m². researchgate.net These findings underscore the critical role of molecular engineering in creating robust materials that can withstand the demanding operational conditions of modern displays.

| Derivative Application | Device Luminance | Achieved Lifetime | Reference |

|---|---|---|---|

| Hole-Blocking Layer | 1000 cd/m² | LT95: ~540 hours | uconn.edu |

| Electron Transport Layer | 1000 cd/m² | t99: >600 hours | researchgate.net |

Advanced Sensing Platforms

The pronounced luminescence and sensitivity to environmental changes make derivatives of this compound excellent candidates for advanced sensing applications, including UV light detection and the creation of selective chemical probes.

Researchers have synthesized specific derivatives capable of enhancing the performance of UV light detectors. The compound 10-[(4-cyanobenzylidene)]-anthracen-9(10H)-one has been successfully used as a sensitizer (B1316253) in a Grätzel-type solar cell for UV light detection. ethz.chresearchgate.net When incorporated onto a TiO₂-based photoanode, this derivative significantly improved the device's sensitivity. The photocurrent generated under UV irradiation was proportional to the light intensity, and the device showed stable operational parameters over time. ethz.chresearchgate.net The sensitivity of the photoanode with the anthracene derivative was 7.73 µA/mW, a marked improvement over the 5.14 µA/mW of the TiO₂ alone, demonstrating its potential for use in UV light intensity sensors. ethz.chresearchgate.net

The anthracene scaffold can be functionalized to create luminescent probes that exhibit high selectivity and sensitivity for specific analytes, such as metal ions. A novel anthracene-based Schiff base derivative, (4-(anthracen-9-ylmethylene) amino)-5-phenyl-4H-1,2,4-triazole-3-thiol (AT2), has been synthesized and utilized as a probe for detecting zinc ions (Zn²⁺) and the amino acid Tyrosine. mdpi.com This probe demonstrates aggregation-induced emission enhancement (AIEE) and shows excellent selectivity for Zn²⁺. The detection mechanism relies on a fluorescence "turn-off" response upon binding with Zn²⁺, which can then be reversed by the introduction of Tyrosine, creating an "On-Off-On" sensing system. mdpi.com This system achieved nanomolar-level detection limits for both Zn²⁺ (179 nM) and Tyrosine (667 nM). mdpi.com

Photoredox Catalysis and Sustainable Chemical Transformations

The principles of photoredox catalysis revolve around the use of a photocatalyst that, upon absorption of light, can initiate single-electron transfer (SET) processes to facilitate chemical reactions. Organic dyes and polycyclic aromatic hydrocarbons, including various anthracene derivatives, have emerged as promising metal-free photocatalysts, offering a more sustainable alternative to traditional heavy-metal-based catalysts. These organic catalysts are activated by visible light and can mediate a wide range of chemical transformations, contributing to greener and more sustainable synthetic methodologies.

In theory, the this compound framework possesses chromophoric properties necessary for a photocatalyst. The extended π-system of the anthracene core, coupled with the phenyl substituent, allows for the absorption of light in the UV-visible region. Upon photoexcitation, the molecule could reach an excited state with altered redox potentials, potentially enabling it to act as either a photoreductant or a photooxidant to initiate catalytic cycles for various organic transformations.

However, the current body of research predominantly focuses on other classes of anthracene derivatives or related polycyclic aromatic compounds for photoredox catalysis. For instance, derivatives of 9,10-diphenylanthracene (B110198) and functionalized anthracenes have been investigated for their photocatalytic activities. Similarly, compounds such as 10-phenyl-10H-phenothiazine, which shares some structural similarities, have been successfully employed as potent organic photoredox catalysts in a variety of sustainable chemical transformations, including dehalogenations and coupling reactions.

The lack of specific research on this compound in photoredox catalysis means there are no established sustainable chemical transformations or detailed research findings to report. Consequently, data on reaction yields, substrate scope, and catalyst performance, which are crucial for creating informative data tables, are not available.

Future research could explore the potential of this compound and its derivatives in this exciting and rapidly developing field of sustainable chemistry. Investigations into their photophysical properties, redox potentials in the excited state, and their efficacy in mediating key organic reactions under visible light irradiation would be necessary to determine their viability as practical photoredox catalysts.

Conclusion and Outlook in 10 Phenyl 10h Anthracen 9 One Research

Summary of Key Research Advancements in Synthesis and Structural Control

Significant progress has been made in the synthetic methodologies for 10-phenyl-10H-anthracen-9-one and related disubstituted anthracene (B1667546) derivatives. Researchers have developed multi-step protocols to synthesize these compounds, often starting from precursors like 9-phenyl,10-bromoanthracene. One notable synthetic route involves the coupling of this precursor with various boronic acids, such as 3,4-dimethoyphenylboronic acid, using a Palladium catalyst. This is followed by the removal of protecting groups to yield the desired functionalized anthracene derivative.

The ability to introduce different substituents at the 9 and 10 positions of the anthracene core has been a key focus. These substitutions have a profound impact on the electronic and photophysical properties of the resulting molecules. For instance, the introduction of phenyl groups at these positions can prevent π-π stacking and inhibit intersystem crossing, leading to a preference for fluorescence over phosphorescence. mdpi.com This structural control is crucial for tuning the emission characteristics of these compounds.

Furthermore, research has explored the impact of extending π-conjugation through the introduction of linkages like acetylene (B1199291) between the anthracene core and the phenyl substituents. This has been shown to significantly influence the electronic states of the molecule. nih.gov The synthesis of derivatives with varying electron-donating and withdrawing groups has also been a key area of investigation, allowing for the fine-tuning of their intramolecular charge transfer (ICT) properties.

Table 1: Synthetic Methodologies for Anthracene Derivatives

| Starting Material | Reagents | Product | Key Feature |

|---|---|---|---|

| 9-phenyl,10-bromoanthracene | 3,4-dimethoyphenylboronic acid, Pd(PPh3)4, K2CO3 | 4-(10-Phenyl-9-anthracenyl)-1,2-benzenediol | Two-step protocol for functionalization researchgate.net |

| Anthrone (B1665570) | 4-cyanobenzaldehyde | 10-[(4-Cyanobenzylidene)]-anthracen-9(10H)-one | Synthesis of an anthrone derivative for UV light detection ethz.ch |

Comprehensive Understanding of Photophysical Phenomena and Excited State Dynamics

The photophysical properties of this compound and its derivatives are at the heart of their potential applications. These compounds typically exhibit strong absorption in the UV-visible region, attributed to π-π* transitions of the anthracene moiety. The position and intensity of these absorption bands can be modulated by the nature of the substituents. For example, increasing conjugation by moving from naphthalene (B1677914) to anthracene and then to tetracene results in a shift of the absorption spectrum to longer wavelengths. mdpi.com

The fluorescence properties of these molecules are particularly noteworthy. Many 9,10-disubstituted anthracene derivatives are highly fluorescent, with quantum yields that can be influenced by the substituents. The introduction of phenyl groups at the 9 and 10 positions can lead to shorter natural radiative lifetimes compared to unsubstituted anthracene. nih.gov The emission spectra of these compounds can also be tuned by altering the electronic properties of the substituents, making them promising candidates for blue and green light-emitting materials. nih.gov

The excited-state dynamics of these molecules have been investigated using techniques like transient absorption spectroscopy. These studies have revealed that the excited radical ions of some anthracene derivatives have very short lifetimes, on the order of picoseconds, due to efficient non-radiative deactivation to the ground state. nih.gov This rapid deactivation pathway can limit their applicability in certain photochemical applications. However, understanding these dynamics is crucial for designing molecules with tailored excited-state properties. For instance, in some quadrupolar molecules based on 9,10-dicyanoanthracene, the electronic excitation can become localized on one branch of the molecule in polar solvents, a phenomenon known as excited-state symmetry breaking. rsc.org

Table 2: Photophysical Properties of Selected Anthracene Derivatives

| Compound | Absorption Max (nm) | Emission Max (nm) | Key Feature |

|---|---|---|---|

| 9,10-bis(phenylethynyl)anthracene derivatives | ~325-420 | Varies | Extended π-conjugation leads to large fluorescence transition dipoles mdpi.comnih.gov |

| 10-[(4-Cyanobenzylidene)]-anthracen-9(10H)-one | Not specified | Not specified | Sensitization of TiO2 for UV light detection ethz.ch |

Emerging Areas and Future Directions in Functional Material Design and Application Development

The unique photophysical properties of this compound and its derivatives make them highly promising for a range of applications in functional materials. One of the most explored areas is their use as emitters in organic light-emitting diodes (OLEDs). The ability to tune their emission color and achieve high fluorescence quantum yields makes them attractive for developing efficient blue and green OLEDs. nih.gov Future research will likely focus on designing molecules with improved stability and charge transport properties to enhance device performance.

Another emerging application is in the field of photoredox catalysis. diva-portal.org Anthracene derivatives can act as organic photocatalysts, which are advantageous due to their potential for greener and more sustainable chemical transformations. diva-portal.org These catalysts can be excited by visible light to initiate a variety of organic reactions. The development of chiral organocatalysts based on the anthracene scaffold is a particularly exciting direction, with the potential to promote enantioselective reactions for the synthesis of pharmaceuticals. diva-portal.org

Furthermore, the sensitivity of the fluorescence of some anthracene derivatives to their local environment opens up possibilities for their use as sensors. For example, they have been shown to be sensitive to the microviscosity of their surroundings, which could be exploited for studying organized media like micelles. The ability of certain derivatives to sense moisture content in solvents has also been demonstrated.

Q & A

Basic Research Questions

Q. What established synthetic protocols are available for 10-phenyl-10H-anthracen-9-one?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution under anhydrous conditions. A common procedure involves reacting 1,5-dichloro-9(10H)-anthracenone derivatives with phenyl-containing alcohols or amines in dry tetrahydrofuran (THF) with anhydrous calcium carbonate as a base. The reaction is performed under nitrogen to prevent oxidation, followed by purification via column chromatography .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns and phenyl group integration.

- HPLC : Validate purity (>98%) and monitor reaction progress.

- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF .

Q. How can crystallographic data for this compound be refined?

- Methodological Answer : The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement. ORTEP-3 can generate thermal ellipsoid plots to visualize atomic displacement parameters. Key steps include data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts .

Advanced Research Questions

Q. How do substituents on the anthracenone core influence tubulin polymerization inhibition?

- Methodological Answer : Structure-activity relationship (SAR) studies show that electron-donating groups (e.g., 3-hydroxy-4-methoxybenzylidene) enhance antiproliferative activity. For example:

| Substituent | IC (Tubulin Inhibition) | Cell Line (IC) |

|---|---|---|

| 3-Hydroxy-4-methoxy | 0.52 µM | K562: 20 nM |

| 2,4-Dimethoxy | 1.2 µM | HeLa: 90 nM |

- Mechanistic Insight : These derivatives displace -colchicine from tubulin’s binding site, inducing G2/M arrest and apoptosis via caspase-3 activation .

Q. What experimental strategies resolve contradictions in biological activity data across cell lines?

- Methodological Answer :

- Multidrug Resistance (MDR) Profiling : Compare activity in drug-sensitive (e.g., KB/HeLa) vs. MDR phenotypes (e.g., P-glycoprotein-overexpressing cells).

- Dose-Response Analysis : Use flow cytometry to correlate tubulin polymerization inhibition (EC) with cell cycle arrest (e.g., 90 nM for 17b in KB/HeLa) .

- Competitive Binding Assays : Quantify colchicine displacement to confirm target specificity .

Q. How can computational modeling predict the solid-state packing of this compound derivatives?

- Methodological Answer :

- Hydrogen Bonding Analysis : Apply graph-set notation (e.g., Etter’s rules) to identify recurring motifs (e.g., R(8) dimers) using crystallographic data .

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to compare experimental vs. theoretical bond lengths and angles .

Specialized Methodological Considerations

Q. What in vitro models are optimal for evaluating antiproliferative effects?

- Answer :

- Cell Lines : K562 (leukemia), MCF-7 (breast cancer), and A549 (lung carcinoma) are standard models.

- Assays : XTT for viability, propidium iodide staining for apoptosis, and Western blotting for tubulin polymerization status .

Q. How can photochemical properties of anthracenone derivatives be studied?

- Answer : Laser photolysis (e.g., 425 nm excitation) in cyclohexane detects transient species like triplet carbonyl oxides. Time-resolved absorption spectroscopy monitors decay kinetics (e.g., for oxygen quenching) .

Data Contradiction Analysis

Q. Why do some derivatives exhibit high in vitro potency but poor in vivo efficacy?

- Resolution Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.